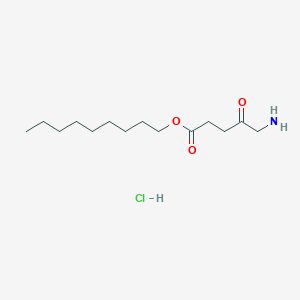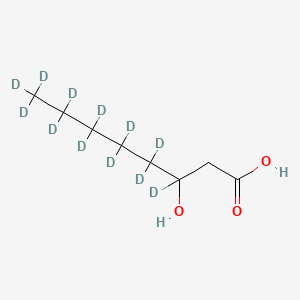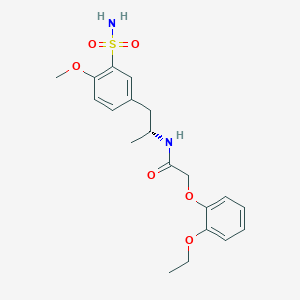
5-Aminolevulinic acid nonyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminolevulinic acid nonyl ester hydrochloride is a derivative of 5-aminolevulinic acid, a naturally occurring compound involved in the biosynthesis of heme, chlorophyll, and vitamin B12. This esterified form is often used in photodynamic therapy and other medical applications due to its enhanced lipophilicity, which allows for better cellular uptake and distribution.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminolevulinic acid nonyl ester hydrochloride typically involves the esterification of 5-aminolevulinic acid with nonanol in the presence of a suitable catalyst. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified through crystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
5-Aminolevulinic acid nonyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form protoporphyrin IX, a key intermediate in heme biosynthesis.
Reduction: Reduction reactions can convert the ester back to its parent acid form.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols.
Major Products Formed
Protoporphyrin IX: Formed through oxidation.
5-Aminolevulinic acid: Formed through reduction.
Various substituted esters: Formed through substitution reactions.
Applications De Recherche Scientifique
5-Aminolevulinic acid nonyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of porphyrins and other complex molecules.
Biology: Studied for its role in cellular metabolism and its effects on cell growth and differentiation.
Medicine: Widely used in photodynamic therapy for the treatment of various cancers and skin conditions. It is also used in fluorescence-guided surgery to visualize malignant tissues.
Industry: Employed in the production of agricultural chemicals and as a growth promoter for plants.
Mécanisme D'action
The mechanism of action of 5-aminolevulinic acid nonyl ester hydrochloride involves its conversion to protoporphyrin IX within cells. Protoporphyrin IX is a potent photosensitizer that, upon exposure to light, generates reactive oxygen species (ROS). These ROS cause cellular damage and apoptosis, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes and organelles, leading to the selective destruction of malignant cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminolevulinic acid: The parent compound, less lipophilic and has lower cellular uptake.
Hexaminolevulinate: Another esterified form with a hexyl group, used in similar applications but with different pharmacokinetics.
Methyl aminolevulinate: Used in photodynamic therapy, with different absorption and distribution properties.
Uniqueness
5-Aminolevulinic acid nonyl ester hydrochloride is unique due to its enhanced lipophilicity, which allows for better penetration into cells and tissues. This property makes it particularly effective in photodynamic therapy and other medical applications where cellular uptake is crucial.
Propriétés
Formule moléculaire |
C14H28ClNO3 |
|---|---|
Poids moléculaire |
293.83 g/mol |
Nom IUPAC |
nonyl 5-amino-4-oxopentanoate;hydrochloride |
InChI |
InChI=1S/C14H27NO3.ClH/c1-2-3-4-5-6-7-8-11-18-14(17)10-9-13(16)12-15;/h2-12,15H2,1H3;1H |
Clé InChI |
APVSTDKRIFAPQC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC(=O)CCC(=O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol](/img/structure/B13442695.png)

![(4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone](/img/structure/B13442709.png)
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B13442715.png)

![ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate](/img/structure/B13442725.png)


![[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
